molecular formula C20H20N2O6 B2836364 Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate CAS No. 888457-34-9

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate

Cat. No.: B2836364
CAS No.: 888457-34-9
M. Wt: 384.388
InChI Key: JUSIXATVSLNRMQ-UHFFFAOYSA-N
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Description

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is a synthetic organic compound that belongs to the class of benzofuran derivatives Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate starting materials such as salicylaldehyde derivatives and phenylacetic acid derivatives.

    Introduction of Carbamate Group: The carbamate group is introduced through a reaction with ethyl chloroformate and an amine derivative, such as 3,4-dimethoxyaniline.

    Coupling Reactions: The final step involves coupling the benzofuran core with the carbamate group under suitable reaction conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and angelicin, which also contain the benzofuran core, have been studied for their biological activities.

    Carbamate Derivatives: Compounds like carbaryl and fenobucarb, which contain the carbamate functional group, are known for their insecticidal properties.

Uniqueness

Ethyl (2-((3,4-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)carbamate is unique due to its specific combination of the benzofuran core and the carbamate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl N-[2-[(3,4-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O6/c1-4-27-20(24)22-17-13-7-5-6-8-14(13)28-18(17)19(23)21-12-9-10-15(25-2)16(11-12)26-3/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSIXATVSLNRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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